molecular formula C17H18N2O2 B13685785 3,6-Bis(dimethylamino)-9h-xanthen-9-one CAS No. 56860-23-2

3,6-Bis(dimethylamino)-9h-xanthen-9-one

Cat. No.: B13685785
CAS No.: 56860-23-2
M. Wt: 282.34 g/mol
InChI Key: ARANMANIVCLFTJ-UHFFFAOYSA-N
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Description

3,6-Bis(dimethylamino)-9h-xanthen-9-one is a chemical compound known for its vibrant fluorescence properties. It is a derivative of xanthene and is often used in various scientific applications due to its unique chemical structure and properties. This compound is particularly notable for its ability to absorb and emit light, making it useful in fields such as biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-9h-xanthen-9-one typically involves the reaction of xanthene derivatives with dimethylamine. One common method includes the condensation of 3,6-dihydroxyxanthene with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-9h-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Bis(dimethylamino)-9h-xanthen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the manufacturing of fluorescent inks and dyes.

Mechanism of Action

The mechanism by which 3,6-Bis(dimethylamino)-9h-xanthen-9-one exerts its effects is primarily through its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This property is due to the presence of conjugated double bonds and electron-donating amino groups in its structure. The compound can intercalate into DNA, making it useful for studying nucleic acid interactions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(dimethylamino)acridine: Another fluorescent dye with similar properties but different structural features.

    Pyronin Y: A related xanthene dye used in similar applications.

    Rhodamine B: A widely used fluorescent dye with comparable absorption and emission characteristics.

Uniqueness

3,6-Bis(dimethylamino)-9h-xanthen-9-one is unique due to its specific absorption and emission spectra, which make it particularly useful for certain fluorescence-based applications. Its ability to intercalate into DNA also sets it apart from some other fluorescent dyes.

Properties

CAS No.

56860-23-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3,6-bis(dimethylamino)xanthen-9-one

InChI

InChI=1S/C17H18N2O2/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3

InChI Key

ARANMANIVCLFTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N(C)C

Origin of Product

United States

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